2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide
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Overview
Description
2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is a heterocyclic compound that features a unique fusion of thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolo-pyrimidine compounds .
Scientific Research Applications
2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Pharmaceuticals: The compound is explored for its potential to develop new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2,4-disubstituted thiazoles exhibit similar biological activities, including antibacterial and antifungal properties.
Pyrimidine Derivatives: Compounds like 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid share structural similarities and biological activities.
Uniqueness
2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is unique due to its specific fusion of thiazole and pyrimidine rings, which imparts distinct chemical properties and biological activities. Its ability to interact with topoisomerase II and induce DNA damage sets it apart from other similar compounds .
This compound’s versatility and potential make it a valuable subject of study in various scientific fields, promising new insights and applications in medicine and industry.
Properties
CAS No. |
93501-47-4 |
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Molecular Formula |
C10H8N4O2S2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
5-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C10H8N4O2S2/c15-7(13-9-11-1-3-17-9)6-5-12-10-14(8(6)16)2-4-18-10/h1,3,5H,2,4H2,(H,11,13,15) |
InChI Key |
AYIBHWLRHYIYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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